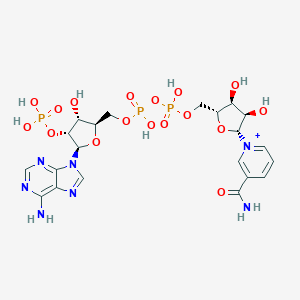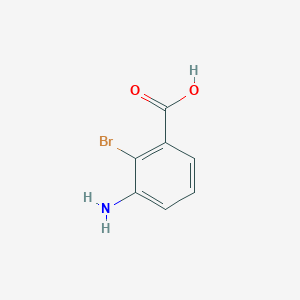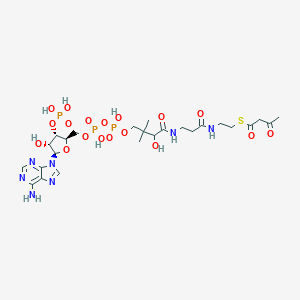
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CADP) is a synthetic organic compound with a wide range of applications in the field of biochemistry and physiology. CADP is a member of the carbazole family of compounds and is used as a reagent in the synthesis of other compounds. CADP has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments.
Mechanism of Action
The mechanism of action of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is not completely understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol acts as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is believed to interact with the active site of the enzyme, thus preventing the enzyme from carrying out its normal function. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also bind to other components of the enzyme, such as cofactors or substrates, and thus prevent the enzyme from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol are not yet fully understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may have a variety of effects on the body, including the inhibition of enzymes and the stimulation of certain biochemical pathways. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also have an effect on the immune system, as it has been shown to inhibit the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
The use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments has a variety of advantages and limitations. One of the main advantages is that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is relatively easy to synthesize and is relatively inexpensive. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is a relatively stable compound and can be stored for long periods of time. The main limitation of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is that it is not very soluble in water and may require additional solvents for use in experiments.
Future Directions
There are a variety of potential future directions for the use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in research and laboratory experiments. One potential direction is the development of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol-based inhibitors of enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used in the synthesis of polymers, such as polyurethanes and polycarbonates. Finally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used to study the effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol on the immune system and other biochemical pathways.
Synthesis Methods
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is synthesized through the reaction of a 2-chloroaniline and a 3,6-dibromocarbazole in the presence of a base catalyst. The base catalyst is typically a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of around 70°C. The reaction is typically complete within a few hours and yields 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol as the product.
Scientific Research Applications
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been used as a reagent in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied as a potential inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase.
properties
IUPAC Name |
1-(2-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2ClN2O/c22-13-5-7-20-16(9-13)17-10-14(23)6-8-21(17)26(20)12-15(27)11-25-19-4-2-1-3-18(19)24/h1-10,15,25,27H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZDMBFIXBRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)




![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
